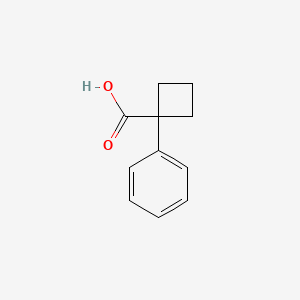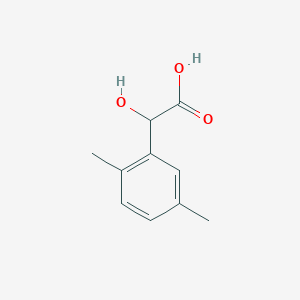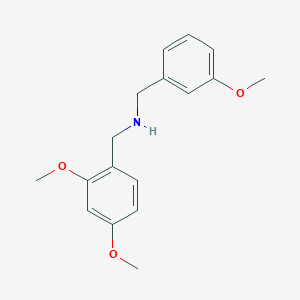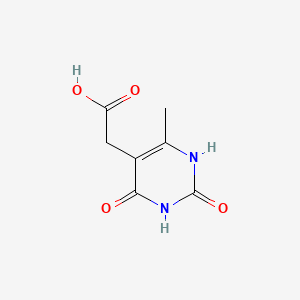![molecular formula C10H11ClFNO B1361933 2-氯-N-[2-(4-氟苯基)-乙基]-乙酰胺 CAS No. 380346-60-1](/img/structure/B1361933.png)
2-氯-N-[2-(4-氟苯基)-乙基]-乙酰胺
描述
“2-Chloro-N-[2-(4-fluoro-phenyl)-ethyl]-acetamide” is a chemical compound. It is an important intermediate for the synthesis of pesticides, pharmaceuticals, dyes, and other fine chemicals .
Synthesis Analysis
The synthesis of “2-Chloro-N-[2-(4-fluoro-phenyl)-ethyl]-acetamide” involves several methods such as aromatic diazonium decomposition (classic Balz-Schiemann reaction), halogen exchange, and direct fluorination . A specific synthesis process involves heating under 300 psi oxygen pressure at 130-160°C for 3 hours .Molecular Structure Analysis
In the molecular structure of “2-Chloro-N-[2-(4-fluoro-phenyl)-ethyl]-acetamide”, an intramolecular C-H⋯O hydrogen bond forms a six-membered ring . In the crystal structure, molecules are linked by intermolecular N-H⋯O hydrogen bonds, forming infinite chains along the c axis .科学研究应用
代谢途径和致癌性研究
研究已经深入探讨了相关氯乙酰胺除草剂的代谢途径和潜在致癌作用。与 2-氯-N-[2-(4-氟苯基)-乙基]-乙酰胺在结构上相似的 acetochlor、alachlor、butachlor 和 metolachlor 等化合物,被研究其在大鼠中的致癌性。这些研究重点关注导致 DNA 反应性产物的复杂代谢激活途径。人和小鼠肝微粒体显示出代谢这些化合物的不同能力,突出了不同物种代谢过程中的差异。细胞色素 P450 同工酶,特别是 CYP3A4 和 CYP2B6,参与这些除草剂的代谢,这是一个关键发现 (Coleman 等,2000).
用于代谢和作用方式研究的放射合成
包括与 2-氯-N-[2-(4-氟苯基)-乙基]-乙酰胺在结构上相关的化合物的氯乙酰苯胺除草剂的放射合成,对于研究它们的代谢和作用方式至关重要。还原脱卤等技术用于获得高比活度同位素,这对于详细研究除草剂的生物功能至关重要 (Latli & Casida, 1995).
环境影响和除草剂活性
对氯乙酰胺除草剂(如 acetochlor)的环境接受和活性的研究,提供了对这些化合物的生态影响和有效性的见解。研究表明,小麦秸秆覆盖物和灌溉等变量如何影响土壤中除草剂的分布和活性。这项研究对于了解这些化学物质的环境归趋及其对农业实践的影响至关重要 (Banks & Robinson, 1986).
合成和生物活性
各种乙酰胺衍生物的合成和生物活性,包括在结构上类似于 2-氯-N-[2-(4-氟苯基)-乙基]-乙酰胺的化合物,正在积极探索中。对局部麻醉活性和抗菌剂的开发是重要的研究领域。这些研究有助于理解乙酰胺衍生物在医学中的潜在治疗应用 (Badiger 等,2012).
作用机制
Target of Action
It is suggested that the compound may be involved in the synthesis of antidepressant molecules . Antidepressants typically target neurotransmitter systems, including the serotonergic, noradrenergic, and dopaminergic systems .
Mode of Action
Given its potential role in the synthesis of antidepressants , it may interact with its targets to modulate neurotransmitter systems, thereby influencing mood and emotional states.
Biochemical Pathways
If it is involved in the synthesis of antidepressants , it may influence pathways related to the synthesis, release, and reuptake of neurotransmitters such as serotonin, norepinephrine, and dopamine.
Result of Action
If it is involved in the synthesis of antidepressants , its action could potentially result in the alleviation of depressive symptoms by modulating neurotransmitter systems.
生化分析
Biochemical Properties
2-Chloro-N-[2-(4-fluoro-phenyl)-ethyl]-acetamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall biochemical processes within the cell. The nature of these interactions often involves binding to the active sites of enzymes, leading to inhibition or modulation of their activity .
Cellular Effects
The effects of 2-Chloro-N-[2-(4-fluoro-phenyl)-ethyl]-acetamide on different cell types and cellular processes are profound. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the expression of genes involved in cell cycle regulation and apoptosis, leading to changes in cell proliferation and survival . Additionally, it can modulate metabolic pathways, impacting the overall metabolic flux within the cell .
Molecular Mechanism
At the molecular level, 2-Chloro-N-[2-(4-fluoro-phenyl)-ethyl]-acetamide exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. This binding can result in conformational changes in the target proteins, affecting their function. Furthermore, it can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcriptional activity of specific genes .
Temporal Effects in Laboratory Settings
The temporal effects of 2-Chloro-N-[2-(4-fluoro-phenyl)-ethyl]-acetamide in laboratory settings are crucial for understanding its stability and long-term impact on cellular function. Studies have shown that the compound remains stable under certain conditions, but it may degrade over time, leading to changes in its efficacy. Long-term exposure to the compound can result in alterations in cellular function, including changes in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of 2-Chloro-N-[2-(4-fluoro-phenyl)-ethyl]-acetamide vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, while higher doses can lead to toxic or adverse effects. Threshold effects have been observed, where a specific dosage range results in optimal efficacy without significant toxicity. Exceeding this range can cause detrimental effects on the health and function of the animals .
Metabolic Pathways
2-Chloro-N-[2-(4-fluoro-phenyl)-ethyl]-acetamide is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing the overall metabolic flux and metabolite levels within the cell. These interactions can lead to changes in the production and utilization of key metabolites, affecting the overall metabolic balance .
Transport and Distribution
The transport and distribution of 2-Chloro-N-[2-(4-fluoro-phenyl)-ethyl]-acetamide within cells and tissues are critical for its efficacy. The compound is transported through specific transporters or binding proteins, which facilitate its movement across cellular membranes. Once inside the cell, it can localize to specific compartments or organelles, where it exerts its effects .
Subcellular Localization
The subcellular localization of 2-Chloro-N-[2-(4-fluoro-phenyl)-ethyl]-acetamide is essential for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can influence the compound’s activity, as it interacts with specific biomolecules within these subcellular regions .
属性
IUPAC Name |
2-chloro-N-[2-(4-fluorophenyl)ethyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClFNO/c11-7-10(14)13-6-5-8-1-3-9(12)4-2-8/h1-4H,5-7H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRXAIIWZPWKFGE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCNC(=O)CCl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80368372 | |
| Record name | 2-Chloro-N-[2-(4-fluoro-phenyl)-ethyl]-acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80368372 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
380346-60-1 | |
| Record name | 2-Chloro-N-[2-(4-fluoro-phenyl)-ethyl]-acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80368372 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2,4-Dichloro-6-methylpyrido[3,2-d]pyrimidine](/img/structure/B1361856.png)







![4-[(E)-2-(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)-1-diazenyl]benzoic acid](/img/structure/B1361876.png)

